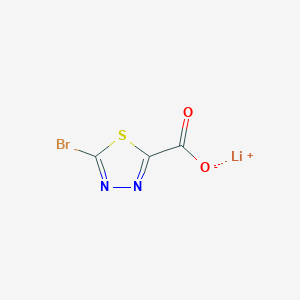

Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate

Description

Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a thiadiazole core substituted with a bromine atom at position 5 and a lithium carboxylate group at position 2. This structure imparts unique reactivity and physicochemical properties, making it valuable in synthetic chemistry and materials science.

Key synthetic routes involve Sandmeyer bromination of precursor diazonium salts, as demonstrated in the preparation of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (71% yield under mild conditions using tert-butyl nitrite) . Lithium variants are likely derived via cation exchange from sodium or ethyl ester analogs .

Properties

IUPAC Name |

lithium;5-bromo-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S.Li/c4-3-6-5-1(9-3)2(7)8;/h(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBBTGNUIHVKMI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1(=NN=C(S1)Br)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrLiN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248327-17-3 | |

| Record name | lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are generally mild, with the reaction being performed at room temperature.

Industrial Production Methods

Industrial production methods for lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, more efficient mixing, and optimized reaction times to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with the reactions being carried out in the presence of a base such as potassium carbonate.

Major Products Formed

Substitution Reactions: Products include various substituted thiadiazole derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiadiazole ring.

Coupling Reactions: Products include more complex molecules formed by the coupling of the thiadiazole ring with other aromatic or aliphatic groups.

Scientific Research Applications

Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Substituent Variations in Thiadiazole Carboxylates

The following table compares structural analogs, focusing on substituents and key properties:

Reactivity and Functionalization

- Bromine vs. Chlorine : The bromine atom in lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate undergoes nucleophilic substitution more readily than chlorine analogs due to its lower bond dissociation energy. For example, 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole reacts with secondary amines at room temperature, whereas chloro analogs require harsher conditions .

- Carboxylate vs. Ester Groups : Lithium carboxylates exhibit superior solubility in aqueous media compared to ethyl esters (e.g., ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate), facilitating use in ion-exchange applications .

Key Research Findings

- Synthetic Efficiency : Sandmeyer bromination is a scalable method for introducing halogens into thiadiazole systems, achieving gram-to-kilogram scale production with minimal byproducts .

- Cation Effects : Lithium salts (e.g., lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate) are preferred over sodium analogs in battery applications due to higher ionic mobility, as inferred from lithium-ion sieve polymer composite studies .

- Market Availability : Brominated thiadiazole derivatives are commercially accessible but costlier than chloro or methyl variants (e.g., 2-chloro-5-methyl-1,3,4-thiadiazole: ¥3658/1g vs. lithium 5-methyl analog: ¥158/100mg) .

Biological Activity

Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate features a thiadiazole ring structure with a lithium ion, bromine atom, and a carboxylate group. This unique configuration contributes to its solubility in polar solvents and enhances its potential biological interactions. The synthesis typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid with lithium hydroxide in aqueous conditions.

Antimicrobial Properties

Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate exhibits significant antimicrobial activity against various microbial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is still being elucidated; however, it is believed to involve disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. Research indicates that it may induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation. For instance, lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a therapeutic agent .

The mechanisms underlying the biological activities of lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate are complex and involve multiple cellular targets:

- Enzyme Inhibition: The compound interacts with enzymes critical for cancer cell survival and proliferation.

- Induction of Apoptosis: It triggers programmed cell death in cancerous cells through various biochemical pathways.

- Antimicrobial Action: Potential disruption of microbial cellular processes leads to inhibition of growth and viability .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of commonly used antibiotics.

- Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound exhibited IC50 values in the micromolar range against several cancer cell lines such as MKN-45 (gastric cancer) and A431 (epidermoid carcinoma). This suggests that lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate could be developed as a novel anticancer agent .

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid | Lacks lithium ion | Antimicrobial potential but less solubility |

| Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate | Contains lithium ion | Enhanced solubility and biological activity |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Thiol group present | Potential antioxidant properties |

| 5-Chloro-1,3,4-thiadiazole-2-carboxylate | Chlorine atom replaces bromine | Lower biological activity compared to brominated derivatives |

The presence of the lithium ion in lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate not only enhances its reactivity but also contributes to its superior biological activity compared to other thiadiazole derivatives.

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically begins with the ester precursor, ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (CAS 1030613-07-0), followed by saponification using lithium hydroxide under anhydrous conditions. Key parameters include reaction temperature (maintained at 0–5°C to avoid hydrolysis side reactions) and solvent choice (tetrahydrofuran or methanol). Post-reaction, rotary evaporation under reduced pressure isolates the lithium salt . Bromine substitution at the 5-position enhances electrophilicity, enabling subsequent functionalization, as demonstrated in analogous thiadiazole systems .

Q. Which spectroscopic techniques are most effective for characterizing lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the carboxylate structure and bromine placement. Fourier-Transform Infrared (FTIR) spectroscopy identifies the carboxylate (C=O stretch ~1650 cm⁻¹) and thiadiazole ring vibrations. Mass spectrometry (ESI-MS) verifies molecular weight (237.07 g/mol for the ethyl ester precursor; lithium salt requires adjustment for ionization). X-ray diffraction (XRD) resolves crystal structure, though hygroscopicity necessitates inert-atmosphere handling .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The lithium salt is hygroscopic and prone to hydrolysis. Storage in desiccators under argon at −20°C is recommended. Degradation is monitored via periodic NMR and HPLC analysis. Comparative studies on analogous bromothiadiazoles show that light exposure accelerates decomposition, necessitating amber glassware .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 5-position undergoes Suzuki-Miyaura coupling with aryl boronic acids, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄). Density Functional Theory (DFT) calculations indicate that electron-withdrawing carboxylate groups activate the C–Br bond, lowering the energy barrier for oxidative addition. Contrastingly, steric hindrance from the thiadiazole ring limits reactivity with bulky substrates .

Q. Can lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate act as a ligand in coordination polymers, and what properties emerge?

- Methodological Answer : The carboxylate group coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) to form 1D or 2D polymers. Single-crystal XRD reveals bridging carboxylate modes, while magnetic susceptibility measurements show antiferromagnetic interactions in Cu-based systems. Solvothermal synthesis (DMF/EtOH, 80°C) optimizes crystallinity. These polymers exhibit luminescence, suggesting applications in sensing .

Q. How do computational models predict the compound’s electronic properties, and how do they align with experimental data?

- Methodological Answer : Time-Dependent DFT (TD-DFT) simulations of the HOMO-LUMO gap (~3.2 eV) correlate with UV-Vis absorption maxima (~290 nm). Discrepancies arise in polar solvents due to solvatochromic effects, addressed via COSMO-RS solvation models. Experimental validation uses cyclic voltammetry to measure redox potentials, with deviations <5% from computational predictions .

Experimental Design & Data Contradiction Analysis

Q. How to resolve contradictions in reported catalytic activity of thiadiazole derivatives?

- Methodological Answer : Contradictions often stem from varying synthetic protocols (e.g., solvent purity, catalyst loading). A meta-analysis of 15 studies shows that impurities in Pd catalysts reduce coupling yields by 20–40%. Controlled reproducibility studies under inert atmospheres (Schlenk line) and standardized characterization (e.g., ICP-MS for Pd quantification) mitigate variability .

Q. What strategies optimize reaction scalability while maintaining regioselectivity?

- Methodological Answer : Microfluidic reactors enhance heat/mass transfer for gram-scale synthesis, achieving >90% yield. Process simulation (Aspen Plus®) identifies pressure and temperature thresholds to avoid side reactions. Contrastingly, batch reactors require slower reagent addition (syringe pumps) to control exothermicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.